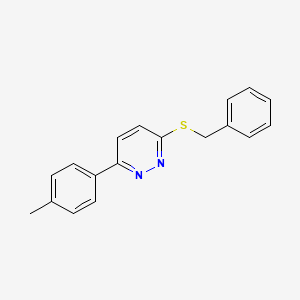

3-(Benzylthio)-6-(p-tolyl)pyridazine

Descripción

3-(Benzylthio)-6-(p-tolyl)pyridazine is a pyridazine derivative featuring a benzylthio (-S-CH₂C₆H₅) substituent at position 3 and a p-tolyl (4-methylphenyl) group at position 5. Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms, which confer unique electronic and steric properties.

Propiedades

IUPAC Name |

3-benzylsulfanyl-6-(4-methylphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2S/c1-14-7-9-16(10-8-14)17-11-12-18(20-19-17)21-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEFQDAZUPOWGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylthio)-6-(p-tolyl)pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the benzylthio and p-tolyl substituents. One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions. The benzylthio group can be introduced via nucleophilic substitution reactions, while the p-tolyl group can be added through electrophilic aromatic substitution or cross-coupling reactions.

Industrial Production Methods

Industrial production of 3-(Benzylthio)-6-(p-tolyl)pyridazine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Análisis De Reacciones Químicas

Types of Reactions

3-(Benzylthio)-6-(p-tolyl)pyridazine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon are used for hydrogenation reactions.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used in substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Aplicaciones Científicas De Investigación

3-(Benzylthio)-6-(p-tolyl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-(Benzylthio)-6-(p-tolyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparación Con Compuestos Similares

Key Compounds:

3-Hydrazino-6-(2-hydroxyphenyl)pyridazine: Features a hydrazino (-NH-NH₂) group at position 3 and a 2-hydroxyphenyl group at position 2. The hydroxyl group enhances hydrophilicity, while the hydrazino group enables nucleophilic reactivity .

6-(2-Hydroxyphenyl)-3-[5-trifluoromethyl-pyrazol-3-yl]pyridazine : A pyridazine-pyrazole hybrid synthesized via reaction with chromene-4-thione. The trifluoromethyl group increases lipophilicity and metabolic stability .

3-Benzoyl-6-chloro-2-methylchromone-derived pyrazoles : Chloro and hydroxyphenyl substituents influence antibacterial activity against E. coli and S. aureus .

Structural Comparison Table:

Yield and Reactivity Trends:

- Electron-withdrawing groups (e.g., -CF₃, -Cl) typically reduce reaction yields due to steric and electronic hindrance.

- Thioether groups (as in the target compound) may improve solubility in organic solvents compared to polar hydrazino derivatives.

Actividad Biológica

3-(Benzylthio)-6-(p-tolyl)pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of 3-(Benzylthio)-6-(p-tolyl)pyridazine is C16H16N2S. The compound features a pyridazine ring substituted with a benzylthio group and a p-tolyl group, which may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N2S |

| Molecular Weight | 284.37 g/mol |

| Solubility | Soluble in DMSO |

Antibacterial Activity

Research has indicated that derivatives of pyridazine exhibit significant antibacterial properties. A study evaluating various thioether-substituted compounds showed that similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Although specific data on 3-(Benzylthio)-6-(p-tolyl)pyridazine is limited, the presence of the benzylthio moiety is likely to enhance its antibacterial efficacy due to the known activity of related compounds .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine derivatives has been explored in several studies. Compounds with similar structural characteristics have been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, compounds containing thioether groups have been linked to reduced inflammation in various animal models . The specific anti-inflammatory effects of 3-(Benzylthio)-6-(p-tolyl)pyridazine require further investigation but are anticipated based on the biological activity of structurally related compounds.

Anticancer Activity

3-(Benzylthio)-6-(p-tolyl)pyridazine has shown promise in preliminary studies as an anticancer agent. Research indicates that certain pyridazine derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar scaffolds have been reported to exhibit cytotoxicity against multiple cancer cell lines, including breast and prostate cancer cells . The structure-activity relationship (SAR) studies suggest that modifications to the substituents on the pyridazine ring can significantly impact anticancer potency.

The biological activity of 3-(Benzylthio)-6-(p-tolyl)pyridazine is likely mediated through its interaction with specific molecular targets. The thioether group may enhance binding affinity to key enzymes or receptors involved in disease processes. For instance, studies have shown that thioether-containing compounds can modulate kinase activity, which is crucial in cancer progression . Further research is needed to elucidate the precise mechanisms through which this compound exerts its biological effects.

Structure-Activity Relationship (SAR)

The SAR analysis of related pyridazine derivatives indicates that both the nature and position of substituents play critical roles in determining biological activity. For example:

- Electron-donating groups such as methyl or methoxy at specific positions on the ring enhance activity.

- Thioether substituents have been associated with improved antibacterial properties.

- Aromatic substitutions , like p-tolyl groups, contribute to increased lipophilicity and bioavailability.

Case Studies

- Anticancer Efficacy : A recent study evaluated a series of pyridazine derivatives for their antiproliferative effects against human cancer cell lines. Results showed that modifications similar to those found in 3-(Benzylthio)-6-(p-tolyl)pyridazine led to significant reductions in cell viability, indicating potential for development as an anticancer agent .

- Antimicrobial Screening : In a comprehensive screening of thioether compounds, derivatives comparable to 3-(Benzylthio)-6-(p-tolyl)pyridazine exhibited notable antibacterial activity against resistant strains of bacteria, highlighting their therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.